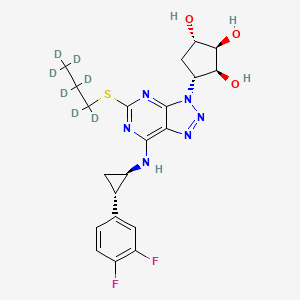

Deshydroxyethoxy Ticagrelor-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H24F2N6O3S |

|---|---|

Molecular Weight |

485.6 g/mol |

IUPAC Name |

(1S,2R,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol |

InChI |

InChI=1S/C21H24F2N6O3S/c1-2-5-33-21-25-19(24-13-7-10(13)9-3-4-11(22)12(23)6-9)16-20(26-21)29(28-27-16)14-8-15(30)18(32)17(14)31/h3-4,6,10,13-15,17-18,30-32H,2,5,7-8H2,1H3,(H,24,25,26)/t10-,13+,14+,15-,17-,18+/m0/s1/i1D3,2D2,5D2 |

InChI Key |

XYLIQTKEYHWYGG-KBABNUDRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)O)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)O)NC4CC4C5=CC(=C(C=C5)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Deshydroxyethoxy Ticagrelor-d7 for Researchers, Scientists, and Drug Development Professionals

Introduction

Deshydroxyethoxy Ticagrelor-d7 is a stable, isotopically labeled form of Deshydroxyethoxy Ticagrelor (B1683153), the major active metabolite of the antiplatelet drug Ticagrelor.[1][2][3][4] Also known as AR-C124910XX-d7, this deuterated analog serves as an indispensable internal standard for the quantitative analysis of Ticagrelor and its metabolites in complex biological matrices.[2][3][5] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is critical for accurate pharmacokinetic and drug metabolism studies, ensuring the reliability of bioanalytical data.[1][2][5]

Chemical and Physical Properties

This compound is a white to off-white solid.[6] The incorporation of seven deuterium (B1214612) atoms on the propylthio side chain results in a higher molecular weight compared to its non-labeled counterpart, which allows for its differentiation in mass spectrometric analysis.[6][7]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Synonyms | AR-C124910XX-d7, (1S,2R,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl) amino)-5-((propyl-d7)thio)-3H-[1][2][8]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol | [6][7] |

| Molecular Formula | C₂₁H₁₇D₇F₂N₆O₃S | [6] |

| Molecular Weight | 485.56 g/mol | [6] |

| Exact Mass | 485.20380337 Da | [7] |

| Appearance | White To Off-White Solid | [6] |

| Unlabeled CAS Number | 220347-05-7 |

Metabolic Pathway of Ticagrelor

Ticagrelor is a direct-acting P2Y12 receptor antagonist that does not require metabolic activation to exert its antiplatelet effect.[9][10][11] However, it is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form its active metabolite, Deshydroxyethoxy Ticagrelor (AR-C124910XX).[9][10][12] This metabolite is equipotent to the parent drug. The metabolic pathway involves the O-deethylation of the hydroxyethoxy side chain of Ticagrelor.

References

- 1. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice [mdpi.com]

- 3. Deshydroxyethoxy Ticagrelor | Ticagrelor Impurity & Metabolite [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. wjpsonline.com [wjpsonline.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | C21H24F2N6O3S | CID 76974349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. What is the mechanism of Ticagrelor? [synapse.patsnap.com]

- 10. google.com [google.com]

- 11. Pharmacokinetics and pharmacodynamics of ticagrelor in the treatment of cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

Deshydroxyethoxy Ticagrelor-d7 chemical structure and properties

An In-depth Technical Guide to Deshydroxyethoxy Ticagrelor-d7

Introduction

This compound is the stable isotope-labeled form of Deshydroxyethoxy Ticagrelor, the only active metabolite of the antiplatelet drug, Ticagrelor.[1][2] Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[3][4] The parent drug, Ticagrelor, does not require metabolic activation to exert its therapeutic effect.[1]

The "-d7" designation signifies that seven hydrogen atoms on the propylthio side chain have been replaced with deuterium. This isotopic labeling makes this compound an ideal internal standard for bioanalytical studies.[2][5] Its near-identical chemical and physical properties to the endogenous metabolite, combined with its distinct mass, allow for precise quantification in complex biological matrices using mass spectrometry-based methods like Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This guide provides a comprehensive overview of its chemical structure, properties, and application for researchers and drug development professionals.

Chemical Structure and Properties

This compound, also known by its synonym AR-C 124910XX-d7, is structurally analogous to the active metabolite of Ticagrelor, with the key difference being the isotopic labeling of the propyl group.[6][7]

Chemical Identity

| Identifier | Value |

| IUPAC Name | (1S,2R,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol[6] |

| Synonyms | AR-C 124910XX-d7[6][7][8][9] |

| CAS Number | 220347-05-7 (Unlabeled)[7][8][10] |

| Molecular Formula | C₂₁H₁₇D₇F₂N₆O₃S[7][8][10][11][12] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 485.56 g/mol [7][8][9][10][11] |

| Exact Mass | 485.20380337 Da[6] |

| Appearance | White to Off-White Solid[10] |

| Purity | >95% (as determined by HPLC)[8] |

| Isotopic Enrichment | >95%[8] |

| Storage Conditions | -20°C or 2-8°C in a well-closed container[8][12] |

Metabolic Context and Relationship

Ticagrelor is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4) enzymes, to form its active metabolite, AR-C124910XX (Deshydroxyethoxy Ticagrelor).[1][13] This metabolite is pharmacologically active, exhibiting antiplatelet effects comparable to the parent drug.[1] this compound is the synthetically produced, deuterated version of this natural metabolite, designed for use as an analytical standard.

Mechanism of Action of Parent Compound

Both Ticagrelor and its active metabolite, Deshydroxyethoxy Ticagrelor, exert their antiplatelet effect by acting as reversible, allosteric antagonists of the P2Y12 receptor on platelets.[4] Adenosine diphosphate (B83284) (ADP) binding to this receptor is a critical step in platelet activation and aggregation. By blocking the receptor, Ticagrelor and its metabolite prevent the conformational change that leads to thrombus formation.

Experimental Protocols and Analytical Use

This compound is exclusively used as an internal standard in quantitative bioanalysis to determine the concentration of Ticagrelor and its active metabolite in biological samples, most commonly plasma.

Representative Bioanalytical Workflow (LC-MS/MS)

The protocol below is a representative example of a workflow for the quantification of Ticagrelor and its metabolites in human plasma.

-

Sample Preparation :

-

Thaw human plasma samples and vortex.

-

Aliquot 100 µL of plasma into a microcentrifuge tube.

-

Add 10 µL of this compound solution (the internal standard) at a known concentration.

-

Vortex briefly to mix.

-

-

Protein Precipitation/Extraction :

-

Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis :

-

Inject a small volume (e.g., 5-10 µL) of the supernatant onto a reverse-phase HPLC column (e.g., C18).

-

Elute the analytes using a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the parent drug, its metabolite, and the d7-labeled internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis :

-

Calculate the peak area ratio of the analyte to the internal standard (this compound).

-

Determine the concentration of the analyte in the unknown samples by comparing this ratio to a standard curve generated from samples with known concentrations.

-

Conclusion

This compound is an indispensable tool for pharmaceutical research, particularly in the fields of pharmacokinetics and bioequivalence. Its use as an internal standard ensures the accuracy, precision, and reliability of analytical methods designed to quantify Ticagrelor and its active metabolite. This technical guide provides the core chemical, metabolic, and analytical information required by scientists working with this critical reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. youtube.com [youtube.com]

- 4. What is the mechanism of Ticagrelor? [synapse.patsnap.com]

- 5. Deshydroxyethoxy Ticagrelor | Ticagrelor Impurity & Metabolite [benchchem.com]

- 6. This compound | C21H24F2N6O3S | CID 76974349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. sussex-research.com [sussex-research.com]

- 9. Deshydroxyethoxy Ticagrelor D7 [artisbiotech.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. file.medchemexpress.eu [file.medchemexpress.eu]

- 12. cleanchemlab.com [cleanchemlab.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of Deshydroxyethoxy Ticagrelor-d7

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and characterization of Deshydroxyethoxy Ticagrelor-d7, a deuterated analog of a major active metabolite of the antiplatelet drug Ticagrelor (B1683153). This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative bioanalysis.

Introduction

Deshydroxyethoxy Ticagrelor, also known as AR-C124910XX, is the primary active metabolite of Ticagrelor.[1][2] It is formed in vivo through O-deethylation of the parent drug.[2] The deuterated version, this compound, is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure accurate quantification of Ticagrelor and its metabolite in biological matrices.[3] The stable isotope label minimizes variability during sample preparation and analysis. This guide outlines a proposed synthetic pathway and details the characterization methods for this important research compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₇D₇F₂N₆O₃S | [4][5][6][7] |

| Molecular Weight | 485.56 g/mol | [4][6][7][8] |

| Appearance | White to Off-White Solid | [4] |

| Purity (by HPLC) | >95% | [8] |

| Isotopic Enrichment | >95% | [8] |

| Storage Conditions | -20°C | [8] |

Proposed Synthesis

A potential precursor for this synthesis is the chlorinated intermediate, 2-(((3aR,4S,6R,6aS)-6-(7-chloro-5-(propylthio)-3H-[1][3][4]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][4]dioxol-4-yl)oxy)ethanol, which is a known intermediate in Ticagrelor synthesis.[6] The synthesis of this compound would likely involve the substitution of the chloro group with a deuterated propanethiol, followed by deprotection of the diol.

A proposed synthetic workflow is illustrated in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Nucleophilic Substitution

-

To a solution of the chlorinated Ticagrelor intermediate in a suitable aprotic solvent (e.g., acetonitrile), add propanethiol-d7 and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the deuterated intermediate.

Step 2: Deprotection

-

Dissolve the purified intermediate from Step 1 in a mixture of a suitable organic solvent (e.g., methanol) and aqueous acid (e.g., hydrochloric acid).

-

Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by preparative high-performance liquid chromatography (HPLC) to obtain this compound of high purity.

Characterization

The identity and purity of the synthesized this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Purity is typically assessed by reverse-phase HPLC. A summary of typical HPLC conditions is provided in Table 2.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.2 µm)[1] |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid[1] |

| Flow Rate | 0.5 mL/min[9] |

| Detection | UV at 254 nm |

| Expected Purity | >95%[8] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the target compound. The d7-label will result in a 7-unit mass shift compared to the unlabeled analog.

The characterization workflow is depicted in the following diagram:

References

- 1. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Absorption, distribution, metabolism, and excretion of ticagrelor in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents. | Semantic Scholar [semanticscholar.org]

- 4. Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of an HPLC-MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medkoo.com [medkoo.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

Deshydroxyethoxy Ticagrelor-d7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Deshydroxyethoxy Ticagrelor-d7, a deuterated analog of a key active metabolite of the antiplatelet drug Ticagrelor. This document outlines its chemical properties, provides a detailed analytical methodology for its quantification, and illustrates its metabolic context.

Certificate of Analysis: Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various certificates of analysis and product information sheets.

Table 1: General Properties

| Property | Value |

| Chemical Name | (1S,2R,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-((propyl-d7)thio)-3H-[1][2]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol |

| Synonyms | AR-C 124910XX-d7 |

| Molecular Formula | C₂₁H₁₇D₇F₂N₆O₃S |

| Molecular Weight | 485.56 g/mol |

| Appearance | White to Off-White Solid |

| Storage Conditions | 2-8 °C in a well-closed container |

Table 2: Analytical Data

| Test | Specification |

| Chromatographic Purity (by HPLC) | >95% |

| Isotopic Enrichment | >95% |

| ¹H-NMR | Conforms to structure |

| Mass Spectrometry | Conforms to structure |

| Solubility | Soluble in DMSO, Methanol |

Experimental Protocols

This compound is primarily used as an internal standard in pharmacokinetic and metabolic studies of Ticagrelor. The following is a representative experimental protocol for the quantification of Deshydroxyethoxy Ticagrelor using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a common application for its deuterated analog.

Quantification of Deshydroxyethoxy Ticagrelor in Human Plasma using HPLC-MS/MS

This method outlines the simultaneous quantification of Ticagrelor and its active metabolite, Deshydroxyethoxy Ticagrelor, where this compound would be used as an internal standard.

2.1.1. Materials and Reagents

-

Reference standards of Ticagrelor and Deshydroxyethoxy Ticagrelor

-

Internal Standard: this compound

-

Human plasma (with K₂-EDTA as anticoagulant)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

2.1.2. Instrumentation

-

HPLC system with a binary pump and autosampler

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

2.1.3. Chromatographic Conditions

-

Column: Eclipse XDB-C8, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Gradient: Binary

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

-

Run Time: Approximately 3.0 minutes

2.1.4. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Ticagrelor: (Specific parent and product ions)

-

Deshydroxyethoxy Ticagrelor: (Specific parent and product ions)

-

This compound: (Specific parent and product ions, shifted due to deuteration)

-

2.1.5. Sample Preparation

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (this compound in methanol).

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to an HPLC vial for analysis.

2.1.6. Method Validation The method should be validated according to ICH guidelines for bioanalytical method validation, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Mandatory Visualizations

Metabolic Pathway of Ticagrelor

Ticagrelor is a direct-acting P2Y12 receptor antagonist that does not require metabolic activation to exert its antiplatelet effect. However, it is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form an active metabolite, Deshydroxyethoxy Ticagrelor (AR-C124910XX). This metabolite is also a potent P2Y12 receptor antagonist and contributes to the overall antiplatelet activity of the drug.

Experimental Workflow for Plasma Analysis

The following diagram illustrates the key steps in the experimental workflow for the quantification of Deshydroxyethoxy Ticagrelor in a plasma sample using an internal standard.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Deshydroxyethoxy Ticagrelor-d7

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Deshydroxyethoxy Ticagrelor-d7, a key internal standard in the bioanalysis of the antiplatelet agent Ticagrelor (B1683153). This document details the experimental protocols for its analysis and presents quantitative data and logical workflows in a clear, structured format to aid researchers in drug metabolism, pharmacokinetics, and clinical trial sample analysis.

Introduction

Deshydroxyethoxy Ticagrelor, also known as AR-C124910XX, is the major active metabolite of Ticagrelor. Accurate quantification of both the parent drug and its active metabolite is crucial for pharmacokinetic and pharmacodynamic studies. Stable isotope-labeled internal standards, such as this compound, are essential for robust and reliable bioanalytical methods, compensating for variability in sample preparation and instrument response. Understanding the mass spectrometric behavior of this internal standard is fundamental to developing and validating such assays.

Mass Spectrometry Fragmentation Pattern

This compound is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in the negative ion mode. The deuterium (B1214612) atoms are located on the propylthio side chain.

Precursor Ion: The deprotonated molecule [M-H]⁻ of this compound has a monoisotopic mass of approximately 485.2 g/mol , giving rise to a precursor ion at m/z 484.2 .

Based on the known fragmentation of Deshydroxyethoxy Ticagrelor (AR-C124910XX)[1], the expected major product ions for the d7 analog are detailed in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure/Description | Expected Product Ion (m/z) for d7-analog |

| 484.2 | [M-H - C3H7S-d7]⁻ | Loss of the deuterated propylthio group | 361.1 |

| 484.2 | [Cyclopentanetriol moiety]⁻ | Fragment containing the cyclopentanetriol portion | 153.1 |

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound in Negative ESI Mode.

The most abundant and commonly utilized fragmentation for quantification is the transition from m/z 484.2 to m/z 361.1 [2]. This transition is highly specific and provides excellent sensitivity for the detection of this compound in complex biological matrices.

Experimental Protocols

The following section outlines a typical experimental protocol for the analysis of this compound in human plasma, compiled from various validated LC-MS/MS methods[1][2].

Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.

-

Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is ramped up to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI), Negative Mode.

-

Ion Source Temperature: 500 - 550°C.

-

Ion Spray Voltage: -4500 V.

-

Curtain Gas: 20 - 30 psi.

-

Collision Gas: Nitrogen.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Deshydroxyethoxy Ticagrelor: m/z 477.2 → 361.1

-

This compound: m/z 484.2 → 361.1

-

Table 2: Typical LC-MS/MS Parameters for the Analysis of Deshydroxyethoxy Ticagrelor and its d7-labeled Internal Standard.

Visualizations

Metabolic Pathway of Ticagrelor

Caption: Metabolic conversion of Ticagrelor to its active metabolite.

Experimental Workflow for Bioanalysis

Caption: Workflow for the bioanalysis of Deshydroxyethoxy Ticagrelor.

Conclusion

This technical guide provides a detailed examination of the mass spectrometry fragmentation pattern of this compound and a robust experimental protocol for its quantification. The provided data and workflows offer a valuable resource for researchers in the field of drug development and analysis, facilitating the accurate and reliable measurement of Ticagrelor and its active metabolite in biological samples. The predictable fragmentation and high specificity of the deuterated internal standard underscore its importance in modern bioanalytical assays.

References

- 1. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Ticagrelor: A Technical Guide to Metabolic Pathways and Biotransformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticagrelor (B1683153) is a direct-acting, reversible P2Y12 receptor antagonist that inhibits platelet aggregation and is a cornerstone in the management of acute coronary syndromes.[1] Unlike thienopyridine antiplatelet agents such as clopidrel, ticagrelor does not require metabolic activation to exert its therapeutic effect.[2] However, its biotransformation is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. This technical guide provides an in-depth overview of the metabolic pathways of ticagrelor, the enzymes responsible for its biotransformation, and the resulting metabolites. It also details experimental protocols for studying its metabolism and presents key quantitative data in a structured format.

Metabolic Pathways and Key Enzymes

Ticagrelor undergoes extensive metabolism, primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system. The principal enzymes responsible for its biotransformation are CYP3A4 and, to a lesser extent, CYP3A5.[2][3] The metabolism of ticagrelor results in the formation of several metabolites, with one major active metabolite and a number of inactive or minor metabolites.

The primary metabolic pathways for ticagrelor include:

-

O-dealkylation: This is the major pathway leading to the formation of the active metabolite, AR-C124910XX. This metabolite is equipotent to the parent drug in its ability to inhibit the P2Y12 receptor.[2]

-

N-dealkylation: This pathway results in the formation of an inactive metabolite, AR-C133913XX.[3]

-

Hydroxylation and Glucuronidation: Ticagrelor and its primary metabolites can undergo further hydroxylation and subsequent glucuronidation, facilitating their excretion.[4]

The metabolic pathways of ticagrelor are depicted in the following diagram:

Quantitative Data on Ticagrelor Metabolism

The pharmacokinetic parameters of ticagrelor and its active metabolite, AR-C124910XX, have been extensively studied. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Ticagrelor and AR-C124910XX in Healthy Volunteers

| Parameter | Ticagrelor | AR-C124910XX | Reference |

| Tmax (median, h) | 1.5 - 3.0 | 1.5 - 3.0 | [5][6] |

| Half-life (mean, h) | ~7 | ~8.5 | [1] |

| Apparent Clearance (CL/F, L/h) | 15.4 - 17 | 9.95 - 11.1 | [5] |

| Volume of Distribution (Vd/F, L) | 88 | Not Reported | [4] |

| Protein Binding | >99.7% | >99.7% | [1] |

| Absolute Bioavailability | ~36% | Not Applicable | [1] |

Table 2: Excretion of Ticagrelor and its Metabolites

| Excretion Route | % of Administered Dose | Major Components | Reference |

| Feces | ~58% | Ticagrelor, AR-C124910XX | [4] |

| Urine | ~26% | AR-C133913XX and its glucuronide conjugate | [4] |

Table 3: Effect of CYP3A4 Inhibitors and Inducers on Ticagrelor Pharmacokinetics

| Co-administered Drug | Effect on Ticagrelor | Effect on AR-C124910XX | Reference |

| Ketoconazole (Strong CYP3A4 Inhibitor) | Cmax ↑ 2.4-fold, AUC ↑ 7.3-fold | Formation Reduced | [7] |

| Rifampin (Strong CYP3A4 Inducer) | Cmax ↓ 73%, AUC ↓ 86% | Not explicitly stated, but formation likely increased initially | [7] |

| Diltiazem (Moderate CYP3A4 Inhibitor) | Cmax ↑ 1.69-fold, AUC ↑ 2.73-fold | Not explicitly stated | [7] |

Experimental Protocols

The study of ticagrelor's metabolism involves both in vitro and in vivo methodologies. Below are detailed protocols for key experiments.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of ticagrelor in a controlled in vitro environment.

1. Materials:

-

Ticagrelor

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) for reaction quenching

-

Internal standard (e.g., deuterated ticagrelor)

-

LC-MS/MS system

2. Incubation Procedure:

-

Prepare a stock solution of ticagrelor in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate HLM (final concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding ticagrelor (final concentration typically 1-10 µM) and the NADPH regenerating system to the pre-warmed HLM suspension.

-

Incubate the mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quench the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) acetate, is typical.[8][9]

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.[8]

-

Detection: Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify ticagrelor and its metabolites.

The following diagram illustrates the experimental workflow:

In Vivo Quantification in Human Plasma

This protocol describes the quantification of ticagrelor and its metabolites in plasma samples from clinical studies.

1. Sample Collection and Preparation:

-

Collect whole blood samples from subjects at predetermined time points after ticagrelor administration into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

For analysis, thaw the plasma samples and perform protein precipitation by adding a solvent like acetonitrile containing an internal standard.[8] Alternatively, liquid-liquid extraction can be used.[10]

-

Vortex and centrifuge the samples.

-

Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

The LC-MS/MS conditions are similar to those described for the in vitro studies, with optimization for the plasma matrix.

-

Transitions for MRM:

Conclusion

The biotransformation of ticagrelor is a well-characterized process primarily driven by CYP3A4/5, leading to the formation of an active metabolite, AR-C124910XX, and several inactive metabolites. Understanding these metabolic pathways is crucial for predicting drug clearance, assessing the potential for drug-drug interactions, and ensuring the safe and effective use of ticagrelor in clinical practice. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the metabolism of ticagrelor and other novel chemical entities.

References

- 1. Ticagrelor - Wikipedia [en.wikipedia.org]

- 2. Metabolism of ticagrelor in patients with acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro evaluation of potential drug-drug interactions with ticagrelor: cytochrome P450 reaction phenotyping, inhibition, induction, and differential kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetics of ticagrelor and AR-C124910XX in patients with prior myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the pharmacokinetics and pharmacodynamics of ticagrelor co-administered with aspirin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacytimes.com [pharmacytimes.com]

- 8. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

The Pivotal Role of Deshydroxyethoxy Ticagrelor-d7 in Advancing Drug Metabolism Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, a thorough understanding of a drug's metabolic fate is paramount for ensuring its safety and efficacy. For potent antiplatelet agents like Ticagrelor (B1683153), this understanding is critical. This technical guide delves into the essential role of Deshydroxyethoxy Ticagrelor-d7, a deuterated analog of Ticagrelor's active metabolite, in pharmacokinetic and drug metabolism studies. By serving as a stable isotope-labeled internal standard, it provides a robust and accurate tool for the bioanalysis of Ticagrelor and its metabolites, ultimately enabling a clearer picture of the drug's behavior in the body.

The Foundation: Stable Isotope Labeled Internal Standards

In quantitative bioanalysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard (IS) is fundamental. An ideal IS should mimic the physicochemical properties of the analyte of interest, co-eluting during chromatography and exhibiting similar ionization efficiency in the mass spectrometer. This allows for the correction of variability introduced during sample preparation and analysis, such as extraction inconsistencies and matrix effects.[1]

Stable isotope-labeled (SIL) compounds, where one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), are considered the gold standard for internal standards in mass spectrometry-based assays.[1][2] Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their higher mass. This mass difference is the key to their utility, allowing the mass spectrometer to differentiate between the analyte and the IS.[2] this compound, with its seven deuterium atoms, serves precisely this purpose in the study of Ticagrelor metabolism.

Ticagrelor Metabolism: A Brief Overview

Ticagrelor is a direct-acting and reversible P2Y12 receptor antagonist that inhibits platelet aggregation.[3][4] Unlike some other antiplatelet agents, it does not require metabolic activation to exert its therapeutic effect.[4][5] However, it is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4][6] This metabolism leads to the formation of several metabolites, with the most significant being AR-C124910XX (also known as M8), which is an active metabolite that contributes to the overall antiplatelet effect of the drug.[5][7][8] The primary route of elimination for Ticagrelor and its metabolites is through hepatic metabolism and subsequent excretion, mainly in the feces.[6]

The metabolic conversion of Ticagrelor to AR-C124910XX involves the removal of a hydroxyethyl (B10761427) side chain.[7] this compound is the deuterated form of this active metabolite, AR-C124910XX.[9]

Quantitative Analysis of Ticagrelor and its Metabolites: The Role of this compound

Accurate quantification of Ticagrelor and its active metabolite, AR-C124910XX, in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and establishing a comprehensive understanding of the drug's disposition. This compound is instrumental in these analyses as an internal standard.

Mass Spectrometry Parameters

The following table summarizes the typical mass spectrometry parameters used for the quantification of Ticagrelor, its active metabolite AR-C124910XX, and a representative deuterated internal standard. The mass-to-charge ratio (m/z) transitions represent the precursor ion and the product ion monitored in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, which provide high selectivity and sensitivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Ticagrelor | 521.11[7][10] | 361.10[7][10] | Negative ESI[7][10] |

| AR-C124910XX (Deshydroxyethoxy Ticagrelor) | 477.03[7][10] | 361.10[7][10] | Negative ESI[7][10] |

| Ticagrelor-d7 (as a proxy for this compound) | 528.6[11] | 361.3[11] | Negative ESI[11] |

ESI: Electrospray Ionization

Experimental Protocols for Bioanalysis

The following sections outline typical experimental protocols for the extraction and analysis of Ticagrelor and its metabolites from plasma samples, highlighting the integral role of this compound.

Sample Preparation

The initial step in the bioanalytical workflow is the extraction of the analytes from the complex biological matrix. Two common techniques are protein precipitation and liquid-liquid extraction.

1. Protein Precipitation (PPT): This is a rapid and straightforward method for removing the bulk of proteins from plasma samples.

-

Protocol:

-

To a 150 µL aliquot of plasma (from patients, calibrators, or quality control samples), add 320 µL of acetonitrile (B52724) containing the internal standard (this compound) at a known concentration (e.g., 600 µg/L).[2]

-

Vortex-mix the mixture for 30 seconds to ensure thorough mixing and protein denaturation.[2]

-

Centrifuge the mixture at high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant (approximately 350 µL) to a clean tube.[2]

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.[2]

-

Reconstitute the dried residue in a specific volume (e.g., 150 µL) of a mobile phase-compatible solvent, such as a mixture of acetonitrile and water (e.g., 85:15 v/v) with 0.1% formic acid.[2]

-

Inject a small volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system for analysis.[2]

-

2. Liquid-Liquid Extraction (LLE): This technique offers a higher degree of sample cleanup compared to protein precipitation.

-

Protocol:

-

Plasma samples are first processed for the analysis of Ticagrelor, its metabolites, and the internal standard.[12]

-

The extraction is performed using an organic solvent such as ethyl acetate.[12]

-

The organic layer containing the analytes is then separated and evaporated to dryness.

-

The residue is reconstituted in a suitable solvent before injection into the LC-MS/MS system.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The extracted and reconstituted samples are then analyzed using a highly sensitive and selective LC-MS/MS method.

| Parameter | Typical Conditions |

| LC Column | Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm)[7][10] or Kinetex XB-C18[13][14] |

| Mobile Phase | A gradient of acetonitrile and water, both containing 0.1% formic acid.[7][10][13][14] |

| Flow Rate | Typically in the range of 0.2-0.5 mL/min. |

| Injection Volume | 5-10 µL.[2][11] |

| Mass Spectrometer | A triple quadrupole mass spectrometer is commonly used.[11][13][14] |

| Ionization Mode | Negative Electrospray Ionization (ESI).[7][10][11][12] |

| Detection Mode | Multiple Reaction Monitoring (MRM).[11][13][14] |

Visualizing the Workflow and Metabolic Pathway

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the bioanalysis of Ticagrelor and its metabolites.

Caption: Simplified metabolic pathway of Ticagrelor.

Conclusion

This compound is an indispensable tool in the rigorous study of Ticagrelor's metabolism and pharmacokinetics. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalytical methods ensures the generation of high-quality, reliable data. This, in turn, allows researchers and drug development professionals to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) properties of Ticagrelor, contributing to the safe and effective use of this important antiplatelet therapy. The detailed protocols and methodologies outlined in this guide provide a framework for the robust implementation of such studies, underscoring the critical role of deuterated standards in modern pharmaceutical research.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Technical Tip: Protein Precipitation [phenomenex.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Validation of an HPLC-MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of an LC-MS/MS method for simultaneous determination of ticagrelor and its active metabolite during concomitant treatment with atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Deshydroxyethoxy Ticagrelor-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Deshydroxyethoxy Ticagrelor-d7, a deuterated analog of the active metabolite of the antiplatelet drug Ticagrelor (B1683153). This document is intended for use by researchers, scientists, and drug development professionals.

Compound Identification

There is some ambiguity in the publicly available information regarding a specific CAS number for this compound. Several suppliers list the CAS number as "Not Available" or reference the CAS number of the unlabeled parent compound. The CAS number for the non-deuterated Deshydroxyethoxy Ticagrelor is 220347-05-7 [1][2][3]. It is crucial to verify the specific CAS number with the supplier upon procurement.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Source(s) |

| Molecular Formula | C₂₁H₁₇D₇F₂N₆O₃S | [1] |

| Molecular Weight | 485.56 g/mol | [1][2][4] |

| Purity (HPLC) | >95% | [4] |

| Isotopic Enrichment | >95% | [4] |

| Appearance | White to Off-White Solid | [1] |

| Storage Conditions | -20°C | [4] |

Metabolic Pathway of Ticagrelor

Ticagrelor is a direct-acting P2Y12 receptor antagonist that does not require metabolic activation to exert its antiplatelet effect. However, it is extensively metabolized by hepatic cytochrome P450 enzymes, primarily CYP3A4, to form an active metabolite, AR-C124910XX (Deshydroxyethoxy Ticagrelor)[5][6]. This metabolite is also a potent P2Y12 receptor antagonist[5][6]. This compound is the deuterated stable isotope-labeled analog of this active metabolite.

Caption: Metabolic activation of Ticagrelor.

Experimental Protocols

This compound is primarily used as an internal standard in pharmacokinetic and metabolic studies of Ticagrelor. Below is a representative experimental protocol for the quantification of Ticagrelor and its active metabolite (AR-C124910XX) in human plasma using HPLC-MS/MS, where this compound would be used as the internal standard.

Objective

To develop and validate a sensitive and specific method for the simultaneous quantification of Ticagrelor and its active metabolite, Deshydroxyethoxy Ticagrelor (AR-C124910XX), in human plasma.

Materials and Reagents

-

Ticagrelor reference standard

-

Deshydroxyethoxy Ticagrelor (AR-C124910XX) reference standard

-

This compound (internal standard)

-

Human plasma (with K2-EDTA as anticoagulant)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (B1210297)

-

Formic acid

-

Ultrapure water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 column (e.g., 2.1 mm × 150 mm, 3 µm)

Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples to room temperature.

-

To 50 µL of plasma in a microcentrifuge tube, add the internal standard solution (this compound).

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (e.g., 5 µL) of the supernatant into the HPLC-MS/MS system.

Chromatographic Conditions

-

Mobile Phase A: 0.025 mM Ammonium acetate in water

-

Mobile Phase B: Acetonitrile

-

Gradient: Isocratic or a gradient elution suitable for separating the analytes from endogenous interferences. A common starting point is 35:65 (A:B)[7].

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Run Time: Approximately 3-5 minutes.

Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for these compounds[8].

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ticagrelor: m/z 521.2 → 361.2[7]

-

Deshydroxyethoxy Ticagrelor (AR-C124910XX): m/z 477.2 → 361.1[7]

-

This compound (IS): Monitor the corresponding mass shift due to deuterium (B1214612) labeling.

-

-

Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the internal standard.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

Synthesis and Application

The synthesis of deuterated analogs of Ticagrelor is performed to improve the metabolic stability and pharmacokinetic properties of the parent drug[9]. Deuterium substitution at metabolically active sites can slow down the rate of metabolism, potentially leading to a longer half-life[9]. This compound serves as a crucial tool in the clinical development of Ticagrelor by enabling accurate quantification of its major active metabolite in biological matrices, which is essential for pharmacokinetic and bioequivalence studies.

Caption: Bioanalytical workflow for plasma samples.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. sussex-research.com [sussex-research.com]

- 5. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 6. Metabolism of ticagrelor in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for Deshydroxyethoxy Ticagrelor-d7 Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and analytical considerations for the Deshydroxyethoxy Ticagrelor-d7 analytical standard. Deshydroxyethoxy Ticagrelor (B1683153), also known as AR-C124910XX, is the active metabolite of the antiplatelet drug Ticagrelor. The deuterated internal standard, this compound, is crucial for accurate quantification of the metabolite in biological matrices during pharmacokinetic and metabolic studies.

Commercial Availability

A number of specialized chemical suppliers offer this compound. These standards are intended for research and development purposes only and not for human or veterinary use.[1] The table below summarizes key information from various suppliers.

| Supplier | Product Code/CAT No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| LGC Standards | TRC-D290047 | C₂₁H₁₇D₇F₂N₆O₃S | 485.56 | >95% (HPLC)[2] | +4°C[2] |

| MedChemExpress | HY-78542S | C₂₁H₁₇D₇F₂N₆O₃S | 485.56 | Not Specified | See Certificate of Analysis[3] |

| Sussex Research | SI200071 | C₂₁H₁₇D₇F₂N₆O₃S | 485.56 | >95% (HPLC)[1] | -20°C[1] |

| Artis Standards | AI0612 | C₂₁H₁₇D₇F₂N₆O₃S | 485.56 | Not Specified | Not Specified |

| Clearsynth | CS-T-95463 | C₂₁H₁₇D₇F₂N₆O₃S | 485.6 | Not Specified | Not Specified |

| Chromato Scientific | CHR-9122018-24728 | Not Available | Not Available | Not Specified | Not Specified |

| Pharmaffiliates | PA STI 083141 | C₂₁H₁₉D₇F₂N₆O₃S | 487.57 | Not Specified | 2-8°C Refrigerator[4] |

| CymitQuimica | Not Specified | C₂₁H₁₇D₇F₂N₆O₃S | 485.56 | Not Specified | Not Specified |

| Santa Cruz Biotechnology | sc-484931 | C₂₁H₁₇D₇F₂N₆O₃S | 485.56 | Not Specified | Not Specified |

A certificate of analysis for a batch of this compound indicated a chromatographic purity of >90%.[5] The molecular formula is C₂₁H₁₇D₇F₂N₆O₃S and the molecular weight is 485.6.[5] Long-term storage is recommended at 2-8 °C in a well-closed container.[5]

Analytical Methodologies

Proposed Experimental Protocol: Quantification of Deshydroxyethoxy Ticagrelor in Human Plasma using LC-MS/MS

This protocol is a composite based on validated methods for Ticagrelor and its metabolites.[6][7][8]

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard working solution (this compound in methanol).

-

Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

-

LC System: Agilent 1200 series or equivalent

-

Column: Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm) or equivalent[7]

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution:

-

Start with 15% B, hold for 0.5 min.

-

Linearly increase to 95% B over 1.5 min.

-

Hold at 95% B for 0.5 min.

-

Return to 15% B in 0.1 min and re-equilibrate for 1.4 min.

-

-

Flow Rate: 0.45 mL/min[8]

-

Column Temperature: 30°C[8]

-

Injection Volume: 5 µL

3. Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required)[6]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Deshydroxyethoxy Ticagrelor: m/z 479.2 → 363.1 (example, requires optimization)

-

This compound: m/z 486.2 → 370.1 (example, requires optimization)

-

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizing Analytical Workflows

The following diagrams illustrate the key processes involved in the analysis of Deshydroxyethoxy Ticagrelor.

Caption: General workflow for the quantification of Deshydroxyethoxy Ticagrelor.

Caption: Role of the deuterated standard in drug metabolism studies.

References

- 1. sussex-research.com [sussex-research.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Throughput Bioanalysis of Ticagrelor and its Active Metabolite Using Deshydroxyethoxy Ticagrelor-d7 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive bioanalytical method for the simultaneous quantification of Ticagrelor (B1683153) and its primary active metabolite, Deshydroxyethoxy Ticagrelor (AR-C124910XX), in human plasma. The method utilizes a stable isotope-labeled internal standard, Deshydroxyethoxy Ticagrelor-d7, to ensure high accuracy and precision. A simple liquid-liquid extraction procedure followed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) allows for a rapid and efficient workflow suitable for pharmacokinetic studies. This method has been validated for linearity, recovery, and stability.

Introduction

Ticagrelor is an orally administered, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. It is metabolized in the liver, primarily by CYP3A4, to an active metabolite, Deshydroxyethoxy Ticagrelor (AR-C124910XX), which exhibits similar potency to the parent drug.[1] Accurate quantification of both Ticagrelor and its active metabolite is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in LC-MS bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and experimental variability.[2] this compound is an ideal internal standard for the quantification of Deshydroxyethoxy Ticagrelor and can be used in conjunction with Ticagrelor-d7 for the simultaneous analysis of both the parent drug and its metabolite.[1]

Experimental

Materials and Reagents

-

Analytes: Ticagrelor, Deshydroxyethoxy Ticagrelor

-

Internal Standards: Ticagrelor-d7, this compound[1]

-

Solvents: Acetonitrile (Gradient Grade), Formic Acid (Emparta Grade), Water (Milli-Q)[1]

-

Plasma: Drug-free human plasma

Stock and Working Solutions

Stock solutions of Ticagrelor, Deshydroxyethoxy Ticagrelor, and their respective d7-labeled internal standards are prepared in a suitable organic solvent such as methanol (B129727) or acetonitrile.[3][4] Working solutions are then prepared by diluting the stock solutions to the desired concentrations for calibration standards and quality control samples.

Sample Preparation: Liquid-Liquid Extraction

A liquid-liquid extraction method is employed for the isolation of the analytes and internal standards from human plasma.[1]

-

To a 100 µL aliquot of human plasma, add the internal standards (Ticagrelor-d7 and this compound).

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of methyl tert-butyl ether and ethyl acetate).

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes at 10°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Inject an aliquot into the UPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Ticagrelor and Deshydroxyethoxy Ticagrelor.

Table 1: Chromatographic Conditions [1]

| Parameter | Value |

| Column | Eclipse XDB-C8, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Run Time | 3.0 min |

| Injection Volume | Appropriate for system sensitivity |

Table 2: Mass Spectrometric Conditions (Positive Ion Mode) [1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Ticagrelor | Value not explicitly provided in the direct source for this specific method | Value not explicitly provided in the direct source for this specific method |

| Deshydroxyethoxy Ticagrelor | Value not explicitly provided in the direct source for this specific method | Value not explicitly provided in the direct source for this specific method |

| Ticagrelor-d7 (ISTD-1) | Value not explicitly provided in the direct source for this specific method | Value not explicitly provided in the direct source for this specific method |

| This compound (ISTD-2) | Value not explicitly provided in the direct source for this specific method | Value not explicitly provided in the direct source for this specific method |

Note: While the primary source confirms the use of these compounds, it does not explicitly state the m/z transitions. These would need to be determined empirically during method development.

Method Validation and Performance

The bioanalytical method was validated for linearity, recovery, and stability.

Table 3: Linearity and Sensitivity [1]

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Limit of Detection (ng/mL) |

| Ticagrelor | 2.5 - 1000 | ≥ 0.99 | 0.5 |

| Deshydroxyethoxy Ticagrelor | 1.0 - 300 | ≥ 0.99 | 0.2 |

Table 4: Recovery [1]

| Analyte | Mean Recovery (%) |

| Ticagrelor | 99.7 |

| Deshydroxyethoxy Ticagrelor | 96.6 |

| Ticagrelor-d7 | 105.9 |

| This compound | 101.1 |

Table 5: Stability Studies [1]

| Stability Condition | Ticagrelor | Deshydroxyethoxy Ticagrelor |

| Bench Top (9 hrs) | Stable | Stable |

| Autosampler (114 hrs) | Stable | Stable |

| Freeze-Thaw (4 cycles) | Stable | Stable |

| Long-Term (24 days) | Stable | Stable |

Visualizations

Caption: Bioanalytical workflow for the quantification of Ticagrelor and its metabolite.

Conclusion

The described UPLC-MS/MS method provides a sensitive, selective, and high-throughput approach for the simultaneous quantification of Ticagrelor and its active metabolite, Deshydroxyethoxy Ticagrelor, in human plasma. The use of this compound as an internal standard ensures the reliability and accuracy of the results, making this method well-suited for pharmacokinetic studies in a research setting. The simple liquid-liquid extraction protocol and short chromatographic run time contribute to the efficiency of this bioanalytical assay.

References

- 1. wjpsonline.com [wjpsonline.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice [mdpi.com]

Protocol for the Quantification of Ticagrelor in Human Plasma using LC-MS/MS

Application Note

This document provides a comprehensive protocol for the quantitative analysis of Ticagrelor (B1683153) and its active metabolite, AR-C124910XX, in human plasma samples. The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic and bioequivalence studies. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Ticagrelor is an oral antiplatelet agent used to prevent thrombotic events in patients with acute coronary syndrome.[1] It is a direct-acting, reversible antagonist of the P2Y12 receptor, which plays a crucial role in ADP-mediated platelet activation and aggregation.[1][2] Unlike prodrugs such as clopidogrel, Ticagrelor does not require metabolic activation to exert its therapeutic effect.[1] Accurate quantification of Ticagrelor and its primary active metabolite, AR-C124910XX, in plasma is essential for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring patient compliance.

This protocol details a validated LC-MS/MS method for the simultaneous determination of Ticagrelor and AR-C124910XX in human plasma. The method involves a straightforward sample preparation procedure followed by rapid and efficient chromatographic separation and sensitive mass spectrometric detection.

Principle of the Method

The analytical method is based on the following steps:

-

Sample Preparation: Extraction of Ticagrelor, its active metabolite, and an internal standard (IS) from human plasma. Protein precipitation is a commonly used and efficient technique.[3]

-

Chromatographic Separation: Separation of the analytes from endogenous plasma components using reverse-phase liquid chromatography.

-

Mass Spectrometric Detection: Detection and quantification of the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents

-

Ticagrelor reference standard

-

AR-C124910XX reference standard

-

HPLC-grade acetonitrile (B52724) and methanol (B129727)

-

HPLC-grade formic acid

-

Ammonium acetate

-

Ultra-purified water

-

Drug-free human plasma (with K2-EDTA as anticoagulant)[3]

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare individual stock solutions of Ticagrelor, AR-C124910XX, and the internal standard in methanol or acetonitrile at a concentration of 1 mg/mL or 2 mg/mL.[3][5] Store these solutions at -80°C.[6]

-

Working Solutions: Prepare intermediate and final working solutions by serial dilution of the stock solutions with methanol or acetonitrile.[3][6]

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the working solutions into drug-free human plasma.[3][6] A typical calibration curve range is 0.2–2500 ng/mL for both Ticagrelor and AR-C124910XX.[3] QC samples are typically prepared at four levels: lower limit of quantification (LLOQ), low, medium, and high concentrations.[3]

Sample Preparation: Protein Precipitation

-

To 50 µL of human plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., 5 ng/mL Tolbutamide).[3]

-

Vortex the mixture for 10 minutes to precipitate the plasma proteins.[3]

-

Centrifuge the samples at 13,000 × g for 15 minutes at 4°C.[3]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3] An optional filtration step using a 0.2 µm PTFE syringe filter can be included.[3]

LC-MS/MS Conditions

The following tables summarize the typical instrument parameters for the analysis of Ticagrelor and its active metabolite.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm) or equivalent[3] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.2 - 0.5 mL/min[4][7] |

| Injection Volume | 5 µL[3] |

| Column Temperature | 40°C |

| Gradient Elution | A gradient program should be optimized to ensure adequate separation of the analytes from matrix components. |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive[3][6] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | Optimized for the specific instrument |

| Gas Flow (Nebulizer, Heater) | Optimized for the specific instrument |

| Capillary Voltage | Optimized for the specific instrument |

Table 3: MRM Transitions for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Ticagrelor | 521.11 | 361.10 | Negative[3] |

| AR-C124910XX | 477.03 | 361.10 | Negative[3] |

| Tolbutamide (IS) | 269.00 | 169.60 | Negative[3] |

| Ticagrelor-d7 (IS) | 528.1 | 367.9 | Negative[8] |

Data Analysis

Quantification is performed by constructing a calibration curve from the peak area ratios of the analytes to the internal standard versus the nominal concentrations of the calibration standards. A weighted linear regression (e.g., 1/x²) is typically used to fit the data.[5]

Method Validation Parameters

A summary of typical validation results for this method is presented below.

Table 4: Method Validation Summary

| Parameter | Typical Range/Value |

| Linearity Range | 0.2 - 2500 ng/mL (r² ≥ 0.99)[3] |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[3] |

| Intra-day Precision (%RSD) | ≤ 7.75%[3] |

| Inter-day Precision (%RSD) | ≤ 5.67%[3] |

| Intra-day Accuracy (%RE) | -4.87% to 1.75%[3] |

| Inter-day Accuracy (%RE) | -2.18% to 7.68%[3] |

| Extraction Recovery | 99.2% - 105%[3] |

| Matrix Effect | No significant effect observed[3] |

Visualizations

Ticagrelor Quantification Workflow

Caption: Workflow for Ticagrelor quantification in human plasma.

Ticagrelor Signaling Pathway

Caption: Ticagrelor's mechanism of action on the P2Y12 signaling pathway.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. What is the mechanism of Ticagrelor? [synapse.patsnap.com]

- 3. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagre...: Ingenta Connect [ingentaconnect.com]

Application Notes and Protocols for Ticagrelor Analysis in Biological Matrices

Introduction

Ticagrelor (B1683153) is an orally administered, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1] It is a direct-acting drug that does not require metabolic activation to inhibit platelet aggregation.[2] Ticagrelor is extensively metabolized, primarily by the cytochrome P450 3A4/5 enzymes, into an active metabolite, AR-C124910XX, which exhibits similar potency to the parent compound.[3][4][5] Both ticagrelor and AR-C124910XX are highly bound to plasma proteins (>99.7%).[4][6]

Accurate quantification of ticagrelor and its active metabolite in biological matrices such as plasma, blood, and urine is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and bioequivalence studies.[3][5] This document provides detailed protocols for the most common sample preparation techniques used for ticagrelor analysis, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis typically using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Protein Precipitation (PPT)

Protein precipitation is a widely used, simple, and rapid method for sample preparation. It involves adding a water-miscible organic solvent to the biological sample to denature and precipitate proteins. Acetonitrile (B52724) is frequently reported as the most suitable solvent for precipitating plasma proteins for ticagrelor analysis.[7][8][9][10]

Experimental Protocol

This protocol is a representative example for the extraction of Ticagrelor and its active metabolite (AR-C124910XX) from human plasma.

Materials:

-

Human plasma (collected in K2-EDTA, K3-EDTA, lithium heparin, or sodium heparin tubes)[11]

-

Internal Standard (IS) solution (e.g., Tolbutamide (B1681337) in acetonitrile, Ticagrelor-D7)[4][11]

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 50-150 µL of the plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.[3][11]

-

Add the precipitating solvent containing the internal standard. For example, add 150 µL of acetonitrile containing 5 ng/mL tolbutamide to a 50 µL plasma sample, or 320 µL of acetonitrile with IS to a 150 µL plasma sample.[3][12]

-

Vortex the mixture vigorously for 30 seconds to 10 minutes to ensure thorough mixing and protein precipitation.[3][12]

-

Centrifuge the tubes at high speed (e.g., 10,000 rpm or higher) for 5-10 minutes to pellet the precipitated proteins.[3][13]

-

Carefully transfer the supernatant to a clean tube or an HPLC vial for direct injection into the LC-MS/MS system.[12]

-

Optional Evaporation Step: For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a smaller volume (e.g., 150 µL) of the mobile phase or a suitable solvent mixture (e.g., acetonitrile/water).[3]

Quantitative Data Summary: Protein Precipitation

| Parameter | Ticagrelor | AR-C124910XX | Biological Matrix | Analytical Method | Reference |

| Linearity Range | 2 - 5000 µg/L | 2 - 5000 µg/L | Human Plasma | HPLC-MS/MS | [3][5] |

| 0.2 - 2500 ng/mL | 0.2 - 2500 ng/mL | Human Plasma | LC-MS/MS | [11] | |

| 0.781 - 800 ng/mL | Not Specified | Human Plasma | LC-MS/MS | [11] | |

| LLOQ | 2 µg/L | 2 µg/L | Human Plasma | HPLC-MS/MS | [3] |

| 0.2 ng/mL | 0.2 ng/mL | Human Plasma | LC-MS/MS | [11] | |

| 0.4 µg/mL | Not Specified | Blood Plasma | HPLC | [8][9][10] | |

| Intra-day Precision (%RSD) | ≤ 7.75% | ≤ 9.86% | Human Plasma | LC-MS/MS | [11] |

| Inter-day Precision (%RSD) | ≤ 5.67% | ≤ 5.76% | Human Plasma | LC-MS/MS | [11] |

| Intra-day Accuracy (%RE) | -4.87 to 1.75% | -3.22 to 4.67% | Human Plasma | LC-MS/MS | [11] |

| Inter-day Accuracy (%RE) | -2.18 to 7.68% | -4.43 to 0.07% | Human Plasma | LC-MS/MS | [11] |

Workflow Diagram: Protein Precipitation

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a sample clean-up technique based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method often provides cleaner extracts compared to PPT, reducing matrix effects. Ethyl acetate (B1210297) and methyl tertiary butyl ether are common extraction solvents for Ticagrelor.[4][7][14][15]

Experimental Protocol

This protocol describes a general LLE procedure for extracting Ticagrelor from human plasma.

Materials:

-

Human plasma (200 µL)[4]

-

Internal Standard (IS) working solution (e.g., Ticagrelor-D7)[4]

-

5% Formic acid solution[4]

-

Extraction Solvent: Methyl tertiary butyl ether (MTBE) or Ethyl Acetate[4][14][15]

-

Centrifuge tubes (5 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., mobile phase)

Procedure:

-

Pipette 200 µL of plasma into a centrifuge tube.[4]

-

Add 50 µL of the IS working solution.[4]

-

Add 50 µL of 5% formic acid solution to acidify the sample and vortex to mix.[4]

-

Add 2 mL of the organic extraction solvent (e.g., MTBE).[4]

-

Vortex the mixture for approximately 10 minutes to facilitate the extraction of the analyte into the organic phase.[16]

-

Centrifuge the sample to achieve phase separation.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness at approximately 40°C under a stream of nitrogen.

-

Reconstitute the dried residue in a known volume (e.g., 0.5 mL) of the mobile phase.[16]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[16]

Quantitative Data Summary: Liquid-Liquid Extraction

| Parameter | Ticagrelor | AR-C124910XX | Biological Matrix | Analytical Method | Reference |

| Linearity Range | 0.5 - 2000 ng/mL | 0.5 - 2000 ng/mL | Human Plasma | LC-MS/MS | [14][15] |

| 100 - 800 ng/mL | Not Specified | Rat Plasma | HPLC | [16] | |

| LLOQ | 0.5 ng/mL | 0.5 ng/mL | Human Plasma | LC-MS/MS | [14][15] |

| Intra-assay Precision (%CV) | ≤ 14.6% | ≤ 14.7% | Human Plasma | LC-MS/MS | [14][15] |